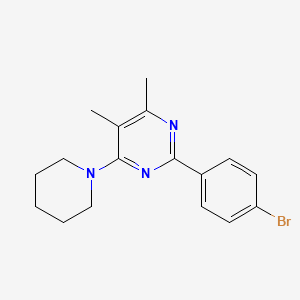
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a pyrimidine derivative that has been found to exhibit promising biological activities, including antitumor, anti-inflammatory, and analgesic effects. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine exerts its biological activities by modulating various signaling pathways. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2, an enzyme involved in the production of prostaglandins. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. In addition, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to exhibit analgesic effects by inhibiting the activity of nociceptive neurons in the spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine is also a potent and selective inhibitor of various signaling pathways, making it a useful tool for studying the mechanisms of action of these pathways. However, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous-based assays. In addition, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine. One direction is to investigate the potential applications of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine in the treatment of cancer and inflammatory disorders. Another direction is to study the pharmacokinetic properties of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine in vivo and evaluate its safety and efficacy as a therapeutic agent. Furthermore, the development of new synthesis methods for 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine and its derivatives can lead to the discovery of novel compounds with improved biological activities. Overall, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has shown promising results in preclinical studies, and further research is needed to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine involves the reaction of 4-bromoacetophenone with 2,4-pentanedione and piperidine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate to obtain 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine. This method has been optimized to obtain high yields of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine with good purity.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential applications in various fields. In the field of cancer research, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has shown promising results as an antitumor agent. Studies have shown that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-4,5-dimethyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c1-12-13(2)19-16(14-6-8-15(18)9-7-14)20-17(12)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWANIUANPNUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCCC2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4,5-dimethyl-6-piperidin-1-ylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

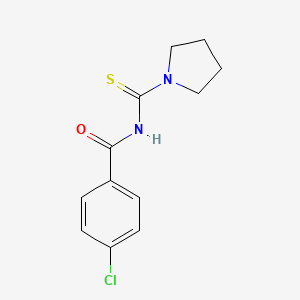
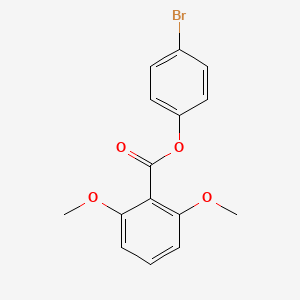
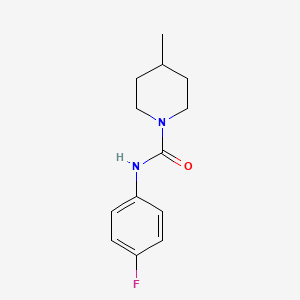

![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)

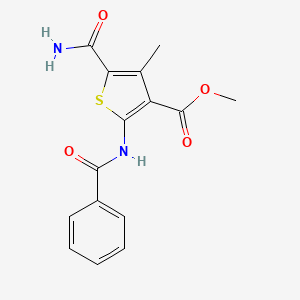
![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)
